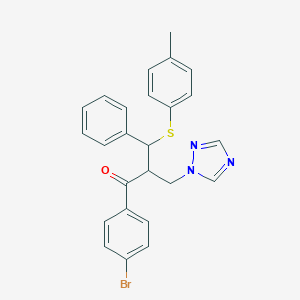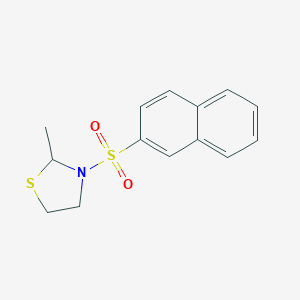
1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one is a complex organic compound with a unique structure that incorporates a bromophenyl group, a methylphenyl sulfanyl group, a phenyl group, and a triazolylmethyl group
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Formation of the methylphenyl sulfanyl intermediate:
Formation of the triazolylmethyl intermediate:
Coupling of intermediates: The final step involves the coupling of the intermediates to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: This compound can be reduced to form corresponding alcohols or amines.
Substitution: This compound can undergo substitution reactions, where the bromine atom can be replaced by other functional groups.
Cyclization: This compound can undergo cyclization reactions to form heterocyclic compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one has various scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of biological processes and as a probe to investigate enzyme activity.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: This compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone: This compound has a similar structure but differs in the presence of a sulfonyl group instead of a sulfanyl group.
1-(4-bromophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone: This compound lacks the methylphenyl sulfanyl group, making it less complex.
1-(4-bromophenyl)-3-[(4-methylphenyl)sulfanyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone: This compound has a similar structure but differs in the position of the triazolylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22BrN3OS |
|---|---|
Molecular Weight |
492.4g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one |
InChI |
InChI=1S/C25H22BrN3OS/c1-18-7-13-22(14-8-18)31-25(20-5-3-2-4-6-20)23(15-29-17-27-16-28-29)24(30)19-9-11-21(26)12-10-19/h2-14,16-17,23,25H,15H2,1H3 |
InChI Key |
FRYQDDYCEDXJMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(CN3C=NC=N3)C(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(CN3C=NC=N3)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B492453.png)
![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B492454.png)
![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B492455.png)
![3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B492456.png)
![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B492457.png)
![3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B492458.png)
![3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B492459.png)
![4-bromo-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B492462.png)
![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide](/img/structure/B492464.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-iodobenzenesulfonamide](/img/structure/B492467.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-dihydro-5-acenaphthylenesulfonamide](/img/structure/B492468.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B492470.png)
![4-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B492473.png)

